molecular formula C20H25N3O4S B2674649 (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1396870-06-6

(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2674649
CAS No.: 1396870-06-6
M. Wt: 403.5
InChI Key: KXDBCPXLISLNGI-UHFFFAOYSA-N
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Description

The compound (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a spirocyclic system, and multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dimethoxyphenyl group. The spirocyclic system is then constructed through a series of cyclization reactions. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, minimizing reaction steps, and ensuring high yields. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
  • (3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Uniqueness

The uniqueness of (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone lies in its spirocyclic system and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-22-17(19(24)23-8-6-20(7-9-23)27-10-11-28-20)13-16(21-22)15-12-14(25-2)4-5-18(15)26-3/h4-5,12-13H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDBCPXLISLNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC4(CC3)OCCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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